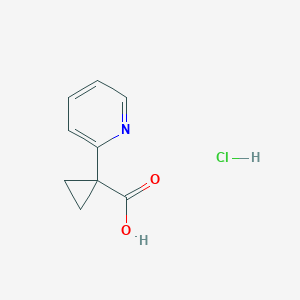

1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride

Description

1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride (CAS: 162960-26-1) is a cyclopropane derivative featuring a pyridin-2-yl substituent and a carboxylic acid group attached to the same carbon of the cyclopropane ring, with a hydrochloride salt. Its molecular formula is C₉H₉NO₂·HCl, and the free acid form has a molecular weight of 163.17 g/mol (). The compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules due to its rigid cyclopropane scaffold and the hydrogen-bonding capability of the pyridine nitrogen ().

The pyridin-2-yl group in the ortho position introduces steric and electronic effects that influence solubility, reactivity, and biological interactions. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for formulation in drug development ().

Properties

IUPAC Name |

1-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTVMHFIKMBENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717814 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-23-9 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of pyridine-2-carboxylic acid with diazomethane under acidic conditions to form the cyclopropane ring. Industrial production methods may involve more scalable processes, such as the use of palladium-catalyzed cyclopropanation reactions, which offer higher yields and better control over reaction conditions .

Chemical Reactions Analysis

1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

Chemistry

1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its structural features allow it to participate in various reactions, including:

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or ketones and reduced to yield alcohols or amines.

Biology

The unique structure of this compound makes it valuable for studying enzyme interactions and receptor binding . Its cyclopropane ring's strain energy enhances its binding affinity to active sites on enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Medicine

Research is ongoing into the potential therapeutic applications of this compound. It is being explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity. Its ability to undergo various chemical transformations makes it a versatile agent in chemical manufacturing processes.

Case Study 1: Synthesis of Pharmaceuticals

In a recent study, researchers utilized this compound as a precursor for synthesizing novel anti-inflammatory agents. The cyclopropane moiety was crucial for enhancing biological activity while maintaining therapeutic efficacy.

Case Study 2: Agrochemical Development

Another investigation focused on developing agrochemicals using this compound. Its unique structure allowed for improved binding to target enzymes involved in pest resistance, demonstrating its potential in agricultural applications.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate binding to active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Pyridinyl-Substituted Cyclopropanes

1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrochloride

- Molecular Formula: C₉H₉NO₂·HCl ().

- Structural Difference : Pyridine substituent at the meta (3-yl) position.

- Impact : The nitrogen in the pyridin-3-yl group alters hydrogen-bonding interactions compared to the ortho (2-yl) isomer. This affects solubility and binding affinity in biological systems. For example, the 3-yl derivative requires stock solutions prepared at 1–10 mM concentrations in DMSO , suggesting lower aqueous solubility than the 2-yl analog ().

1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

- Structural Difference : Pyridine substituent at the para (4-yl) position.

- However, the lack of hydrochloride salt may limit its utility in formulations requiring high solubility ().

Heterocyclic Variations

1-(Pyrimidin-4-yl)cyclopropanecarboxylic Acid

- Structural Difference : Pyrimidine ring (two nitrogen atoms) replaces pyridine.

- Impact : Increased polarity due to the additional nitrogen enhances solubility but may reduce membrane permeability. Pyrimidine derivatives are often explored as kinase inhibitors ().

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile

- Molecular Formula : C₆H₄N₄O ().

- Structural Difference : Oxadiazole ring (heterocycle with two nitrogens and one oxygen) replaces pyridine.

- Impact : The electron-deficient oxadiazole improves metabolic stability and is common in agrochemicals ().

Substituent Modifications

1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₁₀H₁₁F₃N·HCl ().

- Structural Difference : Trifluoromethylphenyl group replaces pyridine.

- Impact : The CF₃ group increases lipophilicity and resistance to oxidative metabolism, making it suitable for CNS-targeting drugs ().

1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

- Molecular Formula: C₅H₉NO₂·HCl ().

- Structural Difference: Aminomethyl substituent instead of pyridinyl.

- Biological Activity: Inhibits L-amino acid transporters and voltage-gated calcium channels (α2δ subunit), highlighting distinct pharmacological applications ().

Data Table: Key Comparative Properties

Biological Activity

1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride, with the molecular formula C9H10ClNO2, is a compound characterized by its unique cyclopropane and pyridine structure. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The strain energy in the cyclopropane ring enhances its binding affinity to active sites, while the pyridine ring facilitates hydrogen bonding and π-π interactions. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.

Therapeutic Potential

Research indicates that this compound may possess a range of therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial properties, potentially making them suitable candidates for developing new antibiotics .

- Anti-fibrotic Effects : Recent investigations have shown that certain derivatives can inhibit collagen synthesis, indicating potential applications in treating fibrotic diseases. For instance, compounds similar to 1-(Pyridin-2-yl)cyclopropanecarboxylic acid were evaluated for their ability to suppress collagen expression in cell cultures .

- Inhibition of Ethylene Biosynthesis : Cyclopropane carboxylic acids have been studied for their role in inhibiting ethylene production in plants, which could have implications for agricultural practices and post-harvest technology .

Case Study 1: Inhibition of ACO2 Enzyme

A study focused on the interaction of various cyclopropanecarboxylic acid derivatives with the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana. Molecular docking analyses revealed that certain derivatives exhibited strong binding affinities, suggesting their potential as inhibitors of ethylene biosynthesis. The binding constants (Kb) and Gibbs free energy changes (ΔG) for these interactions were documented, highlighting their efficacy compared to known inhibitors .

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94×10^4 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

Case Study 2: Antifibrotic Activity

In vitro studies evaluated the anti-fibrotic activity of compounds derived from cyclopropanecarboxylic acids. The ability to reduce collagen type I alpha 1 (COL1A1) protein expression was assessed using ELISA methods, revealing significant reductions in collagen synthesis in treated cells compared to controls .

Comparison with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Similar structure without hydrochloride | Affects solubility and reactivity |

| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | Contains a fluorine atom | Alters electronic properties |

| 1-Phenyl-1-cyclopropanecarboxylic acid | Features a phenyl ring instead of pyridine | Different chemical behavior |

Q & A

Q. What are the established synthetic routes for 1-(pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclopropanation of a pyridine-substituted alkene followed by carboxylation and hydrochloride salt formation. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., rhodium or palladium) to facilitate ring closure, as seen in analogous cyclopropane derivatives .

- Carboxylation : Introduce the carboxylic acid group via hydrolysis of a nitrile intermediate or direct carboxylation under basic conditions.

- Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Optimization Strategies :

- Adjust catalyst loading (0.5–2 mol%) to balance yield and cost.

- Monitor pH during salt formation to avoid over-acidification, which may degrade the cyclopropane ring.

- Use high-resolution mass spectrometry (HRMS) and H/C NMR to verify intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- X-ray Crystallography : Resolve stereochemistry and confirm cyclopropane ring geometry, as demonstrated in cocrystallization studies of related cyclopropane-carboxylic acids .

- NMR Spectroscopy : Use H NMR to identify pyridin-2-yl proton signals (δ 7.5–8.5 ppm) and cyclopropane ring protons (δ 1.2–2.0 ppm) .

- Purity Assessment :

Q. How does the hydrochloride salt form influence solubility and formulation for biological assays?

Methodological Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base. For example, solubility in PBS (pH 7.4) can reach ~10 mM, whereas the free base may precipitate .

- Formulation :

- Use DMSO stock solutions (10–50 mM) for in vitro studies, diluted in buffer to ≤1% DMSO.

- For in vivo studies, prepare isotonic saline solutions (pH-adjusted to 5.5–6.5 to prevent hydrolysis) .

Advanced Questions

Q. How can stereochemical control be achieved during cyclopropanation to avoid undesired diastereomers?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts like Rh(S-PTTL) to favor the desired stereoisomer, as shown in cyclopropane-carboxylate syntheses .

- Computational Modeling : Predict transition-state energies using DFT calculations (e.g., Gaussian 16) to guide catalyst selection .

- Chiral HPLC : Employ a Chiralpak IA column to resolve diastereomers and quantify enantiomeric excess (ee > 98%) .

Q. What mechanistic insights exist for this compound’s reported bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Engagement Studies :

- Molecular Dynamics (MD) Simulations : Model interactions between the cyclopropane ring and enzyme active sites to rationalize structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in reported bioactivity or synthetic yields?

Methodological Answer:

- Reproducibility Checks :

- Validate synthetic protocols using inert atmosphere (N/Ar) to exclude oxygen-mediated side reactions .

- Standardize bioassay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Data Reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.